![molecular formula C16H20N4O4S B2892330 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine CAS No. 725215-07-6](/img/structure/B2892330.png)
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine is a chemical compound with the molecular formula C16H20N4O4S and a molecular weight of 364.42 . This compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and a sulfonyl group attached to a dimethoxyphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the sulfonyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Formation of Pyrimidine Ring: This often involves the cyclization of appropriate precursors such as amidines or ureas.
Introduction of Sulfonyl Group: This step typically involves the reaction of the piperazine derivative with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine can be compared with other similar compounds, such as:
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}thiophene: Similar structure but with a thiophene ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-23-13-4-5-14(24-2)15(12-13)25(21,22)20-10-8-19(9-11-20)16-17-6-3-7-18-16/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYFLUJEVATBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
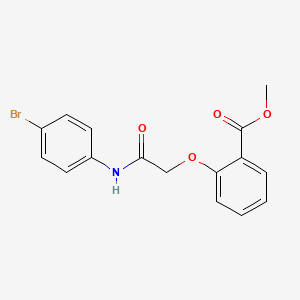
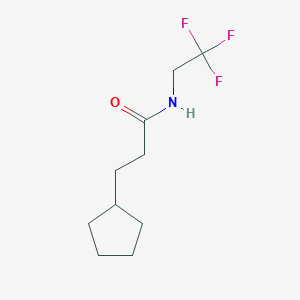
![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892250.png)
![2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2892252.png)
![2-(pyridin-3-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2892253.png)
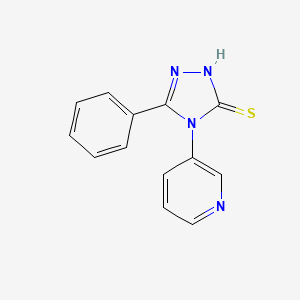
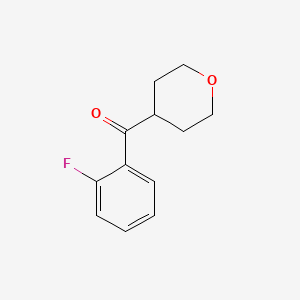

![N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892261.png)
![1-[(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]-3-yl]-2-chloroethanone](/img/structure/B2892262.png)
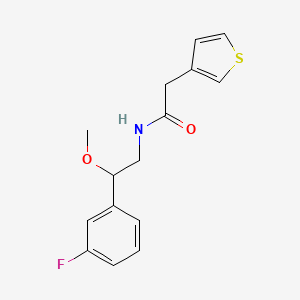
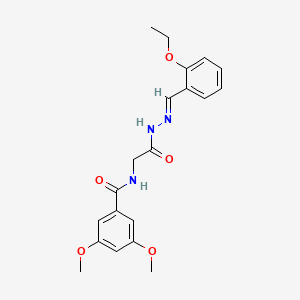
![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)
